3-Phenylazetidin-3-ol, trifluoroacetic acid
Overview
Description
3-Phenylazetidin-3-ol, trifluoroacetic acid is a chemical compound with the CAS Number: 958297-39-7 . It has a molecular weight of 263.22 . It is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is 3-phenylazetidin-3-ol 2,2,2-trifluoroacetate . The InChI code is 1S/C9H11NO.C2HF3O2/c11-9(6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,10-11H,6-7H2;(H,6,7) .Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Formation of Quinolones and Furoquinolines : The research conducted by Kano, Ebata, and Shibuya (1980) demonstrated that 1-arylazetidin-2-ones treated with trifluoroacetic acid undergo acyl migration and N–CO fission, leading to the formation of 2,3-dihydro-4(1H)-quinolones. In specific cases, this method also facilitated the creation of furo[3,2-c]quinoline systems, showcasing trifluoroacetic acid's role in complex chemical transformations (Kano, Ebata, & Shibuya, 1980).
Characterization of Therapeutic Proteins : Bobály et al. (2015) investigated the impact of trifluoroacetic acid as a mobile phase additive in reversed-phase liquid chromatography for protein analysis. Despite its advantages for peak shapes, it was noted for reducing mass spectrometric sensitivity, emphasizing the need for alternative MS-compatible mobile phases for therapeutic protein characterization (Bobály et al., 2015).
Biochemical Applications
Antioxidant, Antidiabetic, and Anticholinergic Properties : Maharramova et al. (2018) explored the synthesis of N‐substituted tetrahydropyrimidines in the presence of trifluoroacetic acid. These compounds demonstrated significant inhibitory actions against acetylcholinesterase, α‐glycosidase, and human carbonic anhydrase enzymes, indicating their potential in treating various biochemical disorders (Maharramova et al., 2018).
Sensitivity Enhancement in LC-MS Analysis : Nshanian et al. (2017) highlighted the use of supercharging agents to counteract the ionization suppression caused by trifluoroacetic acid in liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins. This approach improved detection limits and separation efficiency, demonstrating trifluoroacetic acid's dual role in chromatographic performance and mass spectrometric sensitivity enhancement (Nshanian et al., 2017).
Materials Science
Aggregation-Induced Emission Nanofibers : Xue et al. (2017) synthesized vinylacridine derivatives that formed gels exhibiting aggregation-induced emission properties. These gels, when converted to uniform fibrous films, served as dual sensors for detecting aromatic amine and volatile acid vapors, showcasing the innovative application of trifluoroacetic acid derivatives in materials science (Xue et al., 2017).
Safety and Hazards
The compound has several safety precautions associated with it. It is harmful if inhaled and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and wearing respiratory protection .
Properties
IUPAC Name |
3-phenylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.C2HF3O2/c11-9(6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,10-11H,6-7H2;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYUWUOCUQVEPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958297-39-7 | |
Record name | 3-phenylazetidin-3-ol; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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